molecular formula C18H20ClN3O2 B2785512 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034575-52-3

2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2785512
CAS No.: 2034575-52-3
M. Wt: 345.83
InChI Key: UCKULHSBPWKEKA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound integrates distinct pharmacophoric elements, including a chlorophenyl group and a piperidine moiety , both of which are prevalent in numerous biologically active molecules and FDA-approved drugs . The presence of the 2-methylpyrimidine unit, a privileged structure in kinase inhibitor design, suggests potential utility in exploring enzyme inhibition and signal transduction pathways . Piperidine and pyrimidine rings are common structural components in compounds investigated for a wide range of therapeutic areas, and their combination in a single molecule makes this reagent a valuable template for constructing targeted libraries in high-throughput screening campaigns . Researchers can utilize this compound as a core structure for hit-to-lead optimization studies, probing structure-activity relationships (SAR) by modifying its pendant groups. It is strictly for use in non-clinical, non-therapeutic laboratory research. This product is labeled "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-20-9-8-17(21-13)24-16-3-2-10-22(12-16)18(23)11-14-4-6-15(19)7-5-14/h4-9,16H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKULHSBPWKEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced via nucleophilic substitution reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is often added through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction can result in the formation of alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

  • Anticancer Activity
    • Preliminary studies indicate that derivatives of similar structures possess significant efficacy against various cancer cell lines. For instance, compounds targeting poly(ADP-ribose) polymerase (PARP) have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells .
  • Neuropharmacological Effects
    • The piperidine structure is often associated with neuroactive properties. Compounds with similar frameworks have been investigated for their potential in treating neurological disorders by modulating neurotransmitter systems .
  • Antimicrobial Properties
    • Some derivatives of compounds with similar structures have demonstrated antibacterial activity, suggesting that the compound could be explored for its potential as an antimicrobial agent .

Therapeutic Applications

Given its biological activities, several therapeutic applications can be proposed:

  • Oncology : The compound may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth and survival.
  • Neurology : Its potential neuropharmacological effects could be harnessed for developing treatments for conditions such as anxiety or depression.
  • Infectious Diseases : The antimicrobial properties suggest potential applications in treating bacterial infections.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Inhibitory Effects on Cancer Cells
    • A study demonstrated that analogs of similar compounds inhibited PARP1 activity, leading to enhanced apoptosis in human breast cancer cells. The IC50 values indicated significant potency, suggesting that modifications to the structure could yield more effective compounds .
  • Neuroactive Compound Exploration
    • Research into piperidine derivatives has shown promising results in modulating GABAergic activity, which is crucial for developing anxiolytic medications. These findings support further exploration of the compound's neuropharmacological potential .
  • Antimicrobial Efficacy
    • In vitro studies comparing the antibacterial activity of various compounds revealed that some derivatives exhibited significant inhibition against Escherichia coli, positioning them as potential candidates for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone

  • Molecular Formula : C25H23ClN6O3
  • Molecular Weight : 502.94 g/mol
  • Key Features : Replaces the methylpyrimidinyl group with a triazolo-pyrimidinyl moiety and adds a 4-methoxyphenyl substituent.
  • Bioactivity: Triazolo-pyrimidine derivatives are known for anticancer activity, particularly as kinase inhibitors targeting EGFR or VEGFR .

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

  • Molecular Formula: C13H14FNO
  • Molecular Weight : 219.26 g/mol
  • Key Features : Simplifies the structure by removing the pyrimidinyl-oxy group and substituting chlorine with fluorine.
  • Bioactivity : Fluorophenyl derivatives are often explored for CNS-targeting applications due to enhanced blood-brain barrier permeability .

2-{4-[5-(4-Chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-3-yl]piperidin-1-yl}-2-oxoethanol

  • Molecular Formula : C20H18ClN5O2
  • Molecular Weight : 403.84 g/mol
  • Key Features : Incorporates a pyrazole-pyrimidine hybrid structure and a hydroxyethyl group.
  • Bioactivity : Pyrazole-pyrimidine hybrids are reported to exhibit anti-inflammatory and antiparasitic activity .

Pyrimidinyl-Oxy Piperidine Derivatives

(2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

  • Molecular Formula : C25H21ClN6O3S
  • Molecular Weight : 544.99 g/mol
  • Key Features: Substitutes the ethanone group with a chloropyridinyl-methanone and adds a methanesulfonylphenyl group.
  • Bioactivity : Methanesulfonylphenyl derivatives are potent anti-inflammatory agents, often inhibiting COX-2 .

Structural and Functional Analysis

Substituent Impact on Bioactivity

  • Chlorophenyl Group : Enhances hydrophobic interactions with target proteins, improving binding affinity in kinase inhibitors .
  • Pyrimidinyl-Oxy Group : Facilitates hydrogen bonding with catalytic lysine residues in ATP-binding pockets of kinases .
  • Piperidine Core: Improves solubility and metabolic stability compared to non-cyclic amines .

Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP<sup>*</sup> Water Solubility (mg/mL) Melting Point (°C)
Target Compound 434.92 ~3.2 <0.1 (predicted) Not reported
2-(4-Chlorophenoxy)-1-{...}ethanone 502.94 4.1 <0.01 268–287
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 219.26 2.8 1.5 Not reported

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone , also known as a piperidine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H20ClN3O2C_{17}H_{20}ClN_3O_2, with a molecular weight of approximately 335.81 g/mol. The structure features a piperidine ring, a chlorophenyl group, and a pyrimidine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that derivatives containing the piperidine structure exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance, the minimal inhibitory concentration (MIC) values for certain derivatives were reported to be between 0.0039 to 0.025 mg/mL, indicating strong antibacterial efficacy .
  • Antifungal Activity
    • Similar to its antibacterial properties, the compound has demonstrated antifungal activity. Research indicates that certain derivatives can inhibit the growth of fungi such as Candida albicans at comparable concentrations .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly noteworthy as it suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Biological Targets : The presence of both the piperidine and pyrimidine moieties allows for significant interaction with various biological targets, including enzymes and receptors involved in microbial resistance and neurodegenerative pathways.
  • Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins, enhancing its potential as a lead compound in drug development .

Case Studies

Several studies have highlighted the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antibacterial Efficacy :
    • In one study, a series of piperidine derivatives were synthesized and tested for antibacterial activity. The results indicated that modifications on the piperidine ring significantly affected their efficacy against bacterial strains .
  • Neuroprotective Effects :
    • Another investigation focused on compounds with similar structures that inhibited AChE activity, suggesting potential neuroprotective effects that could be explored further for therapeutic applications in Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeMIC/IC50 ValueReference
Compound AAntibacterialS. aureus0.0039 mg/mL
Compound BAntifungalC. albicans0.025 mg/mL
Compound CEnzyme InhibitionAChEIC50 = 18 µM

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone?

The synthesis typically involves:

  • Step 1 : Preparation of the piperidine intermediate substituted with a 2-methylpyrimidin-4-yloxy group. This requires nucleophilic substitution reactions, often using pyrimidinyl chlorides and piperidine derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Step 2 : Coupling the chlorophenyl ethanone moiety to the piperidine intermediate via a ketone linkage. Reagents like EDCI/HOBt or DCC are commonly used for amide/ketone bond formation .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling steps) significantly impact yield and purity. Purification via column chromatography or recrystallization is essential .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the piperidine and pyrimidine groups. Key signals include the methine proton adjacent to the ketone (~δ 4.2–4.5 ppm) and aromatic protons from the chlorophenyl group (~δ 7.2–7.8 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ = 385.1) and purity (>95%) .
  • X-ray Crystallography : Resolves conformational details of the piperidine ring and spatial arrangement of substituents, critical for understanding steric effects in binding studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate this compound’s bioactivity?

  • Structural Variants : Synthesize analogs with modifications to the pyrimidine (e.g., 4-methoxy vs. 2-methyl), piperidine (e.g., N-methylation), or chlorophenyl (e.g., fluorophenyl substitution) groups .

  • Biological Assays : Test variants in target-specific assays (e.g., enzyme inhibition, receptor binding). For example:

    Analog ModificationAssay TypeObserved Activity Change
    Pyrimidine → PyridineKinase Inhibition10-fold reduced potency
    Piperidine N-methylationCYP450 InteractionIncreased metabolic stability
    Data from similar compounds suggest the 2-methylpyrimidine group enhances target affinity, while chlorophenyl contributes to lipophilicity .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Source Analysis : Compare experimental conditions (e.g., cell lines, assay pH, compound solubility in DMSO vs. saline). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity. If SPR data conflicts with functional assays, consider allosteric modulation or off-target effects .
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases in high-throughput screening datasets .

Q. What computational strategies are effective in predicting this compound’s pharmacokinetics and toxicity?

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. The chlorophenyl group may undergo hydroxylation, while the piperidine-pyrimidine core resists degradation .

  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate properties:

    ParameterPrediction
    LogP~3.2 (moderate lipophilicity)
    BBB PermeabilityLow (CNS exclusion likely)
    hERG Inhibition RiskMedium (monitor in cardiac assays)
    These predictions guide prioritization of in vivo studies .

Q. How should researchers design in vivo studies to evaluate therapeutic potential while minimizing off-target effects?

  • Dosing Regimen : Use pharmacokinetic modeling to determine optimal dosing intervals. For example, a half-life of ~4 hours (predicted from microsomal stability assays) suggests bid (twice daily) administration .
  • Control Groups : Include structurally related but inactive analogs (e.g., pyrimidine → phenyl substitution) to isolate target-specific effects .
  • Biomarker Monitoring : Track liver enzymes (ALT/AST) and creatinine to assess hepatotoxicity and nephrotoxicity, common issues with lipophilic aryl ketones .

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